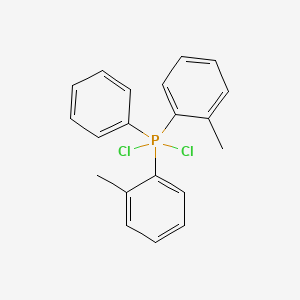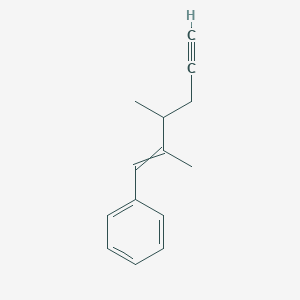![molecular formula C18H14N4O4 B14313008 4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 113694-99-8](/img/structure/B14313008.png)
4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a chemical compound known for its unique structure and properties This compound features a phenyl group linked to two hydrazone groups, which are further connected to hydroxycyclohexadienone moieties
Méthodes De Préparation
The synthesis of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) typically involves a two-step reaction process. Initially, the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C. The resulting white solid is filtered, washed with ethanol, and purified by column chromatography to yield the final compound .
Analyse Des Réactions Chimiques
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different hydrazone derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying enzyme interactions and protein binding due to its hydrazone groups. In medicine, it is being explored for its potential anticancer, anti-inflammatory, and antibacterial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and proteins. The hydrazone groups in the compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) include other hydrazone derivatives and bisazo dyes. For example, 4,4’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a related compound with similar structural features. 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
113694-99-8 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-[[3-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-6-15(17(25)9-13)21-19-11-2-1-3-12(8-11)20-22-16-7-5-14(24)10-18(16)26/h1-10,23-26H |
Clé InChI |
KYKQSJABQCQBBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



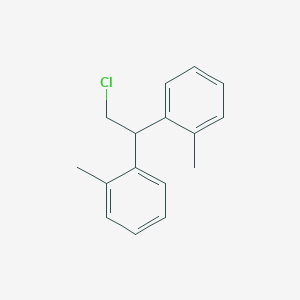
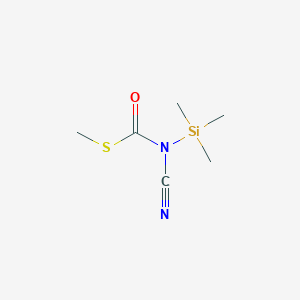
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
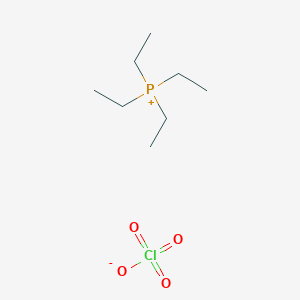



![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
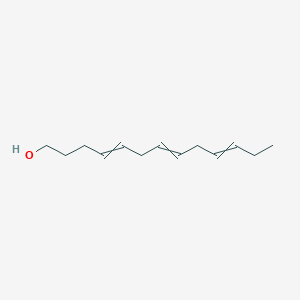
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
